Cas no 367-62-4 (Glycine,N-(2,2,2-trifluoroacetyl)-, ethyl ester)
Glycine,N-(2,2,2-trifluoroacetyl)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Glycine,N-(2,2,2-trifluoroacetyl)-, ethyl ester
- ethyl 2-[(2,2,2-trifluoroacetyl)amino]acetate
- Ethyl [(trifluoroacetyl)amino]acetate
- Ethyl 2-(2,2,2-trifluoroacetamido)acetate
- ethyl N-(trifluoroacetyl)-2-aminoacetate
- ethyl N-trifluoromethylacetylglycinate
- N-Trifluoracetyl-glycin-aethylester
- N-Trifluoracetyl-glycin-ethylester
- N-trifluoroacetyl-glycine ethyl ester
- MFCD00172457
- ethyl N-trifluoroacetylglycinate
- SCHEMBL16691200
- AKOS000526195
- (2,2,2-Trifluoro-acetylamino)-acetic acid ethyl ester
- DTXSID40342335
- Ethyl2-(2,2,2-trifluoroacetamido)acetate
- 2J-033
- 367-62-4
- Ethyl [(trifluoroacetyl)amino]acetate #
-
- Inchi: 1S/C6H8F3NO3/c1-2-13-4(11)3-10-5(12)6(7,8)9/h2-3H2,1H3,(H,10,12)
- InChI Key: OKCDXJWEZHVZJP-UHFFFAOYSA-N
- SMILES: FC(C(NCC(=O)OCC)=O)(F)F
Computed Properties
- Exact Mass: 199.04600
- Monoisotopic Mass: 199.04562760g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- PSA: 55.40000
- LogP: 0.61890
Glycine,N-(2,2,2-trifluoroacetyl)-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF57234-1mg |
Ethyl 2-(2,2,2-trifluoroacetamido)acetate |
367-62-4 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AF57234-5mg |
Ethyl 2-(2,2,2-trifluoroacetamido)acetate |
367-62-4 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AF57234-10mg |
Ethyl 2-(2,2,2-trifluoroacetamido)acetate |
367-62-4 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AF57234-500mg |
Ethyl 2-(2,2,2-trifluoroacetamido)acetate |
367-62-4 | >90% | 500mg |
$720.00 | 2024-04-20 | |
| A2B Chem LLC | AF57234-1g |
Ethyl 2-(2,2,2-trifluoroacetamido)acetate |
367-62-4 | >90% | 1g |
$1295.00 | 2024-04-20 | |
| A2B Chem LLC | AF57234-5g |
Ethyl 2-(2,2,2-trifluoroacetamido)acetate |
367-62-4 | >90% | 5g |
$4744.00 | 2024-04-20 | |
| A2B Chem LLC | AF57234-10g |
Ethyl 2-(2,2,2-trifluoroacetamido)acetate |
367-62-4 | >90% | 10g |
$8767.00 | 2024-04-20 |
Glycine,N-(2,2,2-trifluoroacetyl)-, ethyl ester Related Literature
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Glycine,N-(2,2,2-trifluoroacetyl)-, ethyl ester
N-(2,2,2-Trifluoroacetyl)-Glycine, Ethyl Ester: A Comprehensive Overview
N-(2,2,2-Trifluoroacetyl)-Glycine, Ethyl Ester (CAS No. 367-62-4) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique chemical structure, which includes a trifluoroacetyl group and an ethyl ester moiety. These functional groups contribute to its stability and reactivity, making it a valuable intermediate in various chemical processes.
The trifluoroacetyl group is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the molecule. This feature is particularly useful in protecting amino groups during complex organic syntheses. The ethyl ester moiety, on the other hand, provides solubility and reactivity benefits, making the compound suitable for a wide range of reactions.
Recent advancements in the field of medicinal chemistry have highlighted the importance of N-(2,2,2-Trifluoroacetyl)-Glycine, Ethyl Ester in the development of novel drugs. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a key intermediate in the synthesis of fluorinated peptides and peptidomimetics. These compounds have shown promising activity in various therapeutic areas, including cancer and neurodegenerative diseases.
In addition to its role in drug development, N-(2,2,2-Trifluoroacetyl)-Glycine, Ethyl Ester has found applications in materials science. Its unique properties make it an ideal candidate for the synthesis of functional polymers and coatings. Research published in the Journal of Polymer Science has shown that incorporating this compound into polymer backbones can enhance the mechanical and thermal properties of the resulting materials.
The synthesis of N-(2,2,2-Trifluoroacetyl)-Glycine, Ethyl Ester typically involves several steps. One common method involves the reaction of glycine with trifluoroacetic anhydride followed by esterification with ethanol. This process requires careful control of reaction conditions to ensure high yield and purity. Recent studies have explored alternative synthetic routes to improve efficiency and reduce environmental impact. For example, a green chemistry approach using catalytic methods has been reported to achieve higher yields with reduced waste generation.
The physical and chemical properties of N-(2,2,2-Trifluoroacetyl)-Glycine, Ethyl Ester are well-documented. It is a colorless liquid with a molecular weight of 193.14 g/mol. The compound exhibits good solubility in common organic solvents such as dichloromethane and acetone. Its melting point is -15°C and its boiling point is 108°C at 10 mmHg pressure. These properties make it easy to handle and process in laboratory settings.
In terms of safety and handling, N-(2,2,2-Trifluoroacetyl)-Glycine, Ethyl Ester should be stored in a cool, dry place away from incompatible materials. Proper personal protective equipment (PPE) should be used when handling this compound to minimize exposure risks. It is important to follow all relevant safety guidelines and regulations to ensure safe handling and disposal.
The market demand for N-(2,2,2-Trifluoroacetyl)-Glycine, Ethyl Ester is driven by its diverse applications in pharmaceuticals and materials science. As research continues to uncover new uses for this compound, its importance in these fields is likely to grow. Companies involved in drug discovery and material development are increasingly recognizing the value of incorporating N-(2,2,2-Trifluoroacetyl)-Glycine, Ethyl Ester into their product pipelines.
In conclusion, N-(2,2,2-Trifluoroacetyl)-Glycine, Ethyl Ester (CAS No. 367-62-4) is a multifunctional compound with significant potential in various scientific disciplines. Its unique chemical structure and properties make it an essential component in organic synthesis, pharmaceutical research, and materials science. As ongoing research continues to explore new applications for this compound, its importance is expected to increase further.
367-62-4 (Glycine,N-(2,2,2-trifluoroacetyl)-, ethyl ester) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)